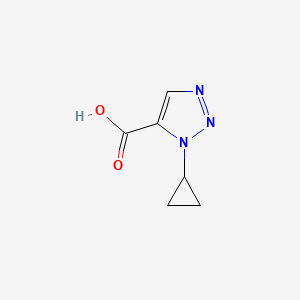1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid
CAS No.: 1784650-04-9
Cat. No.: VC5085953
Molecular Formula: C6H7N3O2
Molecular Weight: 153.141
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1784650-04-9 |
|---|---|
| Molecular Formula | C6H7N3O2 |
| Molecular Weight | 153.141 |
| IUPAC Name | 3-cyclopropyltriazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C6H7N3O2/c10-6(11)5-3-7-8-9(5)4-1-2-4/h3-4H,1-2H2,(H,10,11) |
| Standard InChI Key | UPAHYDCUFANRHS-UHFFFAOYSA-N |
| SMILES | C1CC1N2C(=CN=N2)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s backbone consists of a 1,2,3-triazole ring substituted at position 1 with a cyclopropyl group and at position 5 with a carboxylic acid. The SMILES notation (C1CC1N2C(=CN=N2)C(=O)O) and InChIKey (UPAHYDCUFANRHS-UHFFFAOYSA-N) confirm this arrangement . The cyclopropane ring introduces steric strain, potentially enhancing reactivity, while the carboxylic acid enables hydrogen bonding and salt formation.
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Descriptor | Source |
|---|---|---|
| Molecular Formula | C₆H₇N₃O₂ | |
| Molecular Weight | 153.14 g/mol | |
| Predicted Collision Cross-Section (Ų) | 134.8 ([M+H]+), 141.2 ([M-H]-) | |
| SMILES | C1CC1N2C(=CN=N2)C(=O)O |
Synthesis and Scalability
One-Step Synthesis via Azide-β-Ketoester Cyclization
The patent US6642390B2 outlines a scalable method: azides react with β-ketoesters in aqueous ethanol with potassium carbonate at 80°C for 16 hours . For example, phenyl azide and ethyl acetoacetate yield 3H- triazole-4-carboxylic acid derivatives with yields up to 95% . This method avoids hazardous intermediates, making it industrially viable.
Reaction Mechanism
-
Diazotization: Aromatic amines (e.g., 3,5-difluoroaniline) form diazonium salts with nitrous acid.
-
Azide Formation: Diazonium salts react with sodium azide to yield aromatic azides.
-
Cycloaddition: Azides undergo base-mediated cyclization with β-ketoesters, forming the triazole ring .
Physicochemical and Spectroscopic Data
Collision Cross-Section (CCS) Profiles
PubChemLite reports CCS values for various adducts, critical for mass spectrometry characterization :
Table 2: Predicted CCS Values for Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 154.06111 | 134.8 |
| [M+Na]+ | 176.04305 | 146.9 |
| [M-H]- | 152.04655 | 141.2 |
Pharmaceutical and Industrial Applications
Role in Drug Development
1,2,3-Triazole-4-carboxylic acids are precursors to antibiotics (e.g., cephalosporins), antiallergics, and antidepressants . The cyclopropyl group may enhance metabolic stability, while the carboxylic acid facilitates salt formation for improved solubility.
Material Science Applications
Triazoles are used in polymer stabilization and metal-organic frameworks (MOFs). The carboxylic acid group enables coordination with metal ions, suggesting utility in catalysis or sensors .
Comparison with Structural Isomers
1,2,3-Triazole vs. 1,2,4-Triazole Derivatives
The isomeric 3-cyclopropyl-1H-1,2,4-triazole-5-carboxylic acid (CAS 1366142-36-0) shares the same molecular formula but differs in ring substitution . This positional isomerism affects electronic properties and biological activity.
Table 3: Isomeric Comparison
Challenges and Future Directions
Research Gaps
-
Biological Profiling: No literature exists on this compound’s antimicrobial or anticancer activity .
-
Synthetic Optimization: Scaling reactions beyond 100 g requires addressing solvent recovery and waste management .
Opportunities
-
Structure-Activity Studies: Modifying the cyclopropyl or carboxylic acid groups could enhance potency.
-
Green Chemistry: Developing solvent-free or catalytic methods to improve sustainability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume